10-[(4-chlorophenyl)carbonyl]-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(4-chlorophenyl)carbonyl]-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-chlorophenyl)carbonyl]-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This step often involves the cyclization of appropriate diamine and dicarbonyl compounds under acidic or basic conditions.
Introduction of the 4-chlorophenyl and 4-methoxyphenyl groups: These groups can be introduced via Friedel-Crafts acylation reactions, using the corresponding acyl chlorides and Lewis acid catalysts.
Attachment of the thiophen-2-yl group: This can be achieved through a Suzuki-Miyaura coupling reaction, utilizing a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
10-[(4-chlorophenyl)carbonyl]-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents such as halogens or nitro compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 10-[(4-chlorophenyl)carbonyl]-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but often include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
10-[(4-chlorophenyl)carbonyl]-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Lacks the thiophen-2-yl group, which may affect its biological activity and chemical properties.
10-[(4-chlorophenyl)carbonyl]-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-2-one: Variation in the position of the carbonyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the thiophen-2-yl group and the specific arrangement of functional groups in 10-[(4-chlorophenyl)carbonyl]-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one confer unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C31H25ClN2O3S |
---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-9-(4-methoxyphenyl)-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H25ClN2O3S/c1-37-23-14-10-19(11-15-23)21-17-25-29(27(35)18-21)30(28-7-4-16-38-28)34(26-6-3-2-5-24(26)33-25)31(36)20-8-12-22(32)13-9-20/h2-16,21,30,33H,17-18H2,1H3 |
InChI Key |
FAKLVZSYEGABCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=C(C=C5)Cl)C6=CC=CS6)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.